molecular formula C10H9BrN2 B1528967 1-[(3-bromophenyl)methyl]-1H-pyrazole CAS No. 1247393-02-7

1-[(3-bromophenyl)methyl]-1H-pyrazole

Cat. No.: B1528967
CAS No.: 1247393-02-7
M. Wt: 237.1 g/mol
InChI Key: RXAVSUHRVOXVKQ-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-bromophenyl)methyl]-1H-pyrazole can be synthesized through several methods, including:

  • Condensation Reaction: One common method involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate in the presence of acetic acid to form the pyrazole ring.

  • Cyclization Reaction: Another approach is the cyclization of 3-bromobenzylamine with diethyl oxalate under acidic conditions to yield the pyrazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-bromophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form the corresponding phenol derivative.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: 3-bromophenol

  • Reduction: 1-[(3-bromophenyl)methyl]-1H-pyrazoline

  • Substitution: 1-[(3-hydroxyphenyl)methyl]-1H-pyrazole or 1-[(3-aminophenyl)methyl]-1H-pyrazole

Scientific Research Applications

1-[(3-bromophenyl)methyl]-1H-pyrazole has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(3-bromophenyl)methyl]-1H-pyrazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

1-[(3-bromophenyl)methyl]-1H-pyrazole is similar to other pyrazole derivatives, such as 1-[(2-bromophenyl)methyl]-1H-pyrazole and 1-[(4-bromophenyl)methyl]-1H-pyrazole. These compounds differ in the position of the bromine atom on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAVSUHRVOXVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247393-02-7
Record name 1-[(3-bromophenyl)methyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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